molecular formula C12H16BrNO B1522402 4-Bromo-N-butyl-3-methylbenzamide CAS No. 1065073-96-2

4-Bromo-N-butyl-3-methylbenzamide

Cat. No.: B1522402
CAS No.: 1065073-96-2
M. Wt: 270.17 g/mol
InChI Key: CYPNXDNEUJCKRP-UHFFFAOYSA-N
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Description

Contextual Significance within Benzamide (B126) Chemistry

The true significance of 4-Bromo-N-butyl-3-methylbenzamide is rooted in the well-established importance of the benzamide scaffold in medicinal chemistry and materials science. Benzamides are a class of compounds that are integral to the development of a wide array of pharmaceuticals and functional materials.

The benzamide structure is a key pharmacophore in numerous clinically approved drugs, demonstrating a broad spectrum of biological activities. Substituted benzamides are known to act as antipsychotics, antiemetics, and gastroprokinetics. The specific substitutions on the benzene (B151609) ring and the amide nitrogen are crucial in determining the pharmacological profile of the molecule. The presence of a halogen, such as the bromine atom in this compound, can significantly influence a molecule's lipophilicity and its ability to interact with biological targets.

In the context of organic synthesis, this compound serves as a versatile building block. cymitquimica.com The bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic chemistry for the construction of complex carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of diverse molecular architectures. The N-butyl group can influence the solubility and physical properties of the resulting compounds.

Research Trajectory and Future Directions for the Chemical Compound

While specific research focused solely on this compound is limited, its potential research trajectory can be inferred from its structural attributes and the ongoing trends in medicinal and synthetic chemistry. The compound is commercially available from various suppliers, indicating its use as a starting material in synthetic endeavors. bldpharm.combldpharm.combldpharm.com

Future research involving this compound is likely to be in the following areas:

Drug Discovery: As a fragment or intermediate, this compound could be utilized in the synthesis of novel bioactive molecules. Researchers may employ it in the generation of compound libraries for high-throughput screening against various therapeutic targets. The specific substitution pattern might be explored for its potential to impart desirable properties in lead optimization programs.

Organic Synthesis Methodology: The compound could serve as a model substrate in the development of new synthetic methodologies, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. The presence of both a bromo and a methyl group on the aromatic ring allows for the study of regioselectivity and steric effects in such transformations.

Materials Science: Benzamide-containing polymers and materials are of interest for their thermal stability and mechanical properties. The N-butyl group in this compound could be exploited to tune the properties of novel polymers or liquid crystals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-butyl-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-3-4-7-14-12(15)10-5-6-11(13)9(2)8-10/h5-6,8H,3-4,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPNXDNEUJCKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674527
Record name 4-Bromo-N-butyl-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065073-96-2
Record name 4-Bromo-N-butyl-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromo N Butyl 3 Methylbenzamide and Analogues

Conventional Synthetic Routes to Benzamide (B126) Formation

Traditional methods for synthesizing benzamides, including 4-Bromo-N-butyl-3-methylbenzamide, have long relied on two primary strategies: the coupling of acyl halides with amines and the direct amidation of carboxylic acids.

Acyl Halide-Amine Coupling Approaches

The reaction between an acyl halide and an amine is a cornerstone of benzamide synthesis due to its high efficiency and broad applicability. In the context of this compound, this would involve the reaction of 4-bromo-3-methylbenzoyl chloride with n-butylamine.

A general procedure for this type of synthesis involves cooling a solution of the amine in a suitable solvent, such as methylene (B1212753) chloride, and then adding the acyl halide. For instance, a mixture of methylene chloride and tert-butylamine (B42293) can be cooled to 0°C, followed by the portion-wise addition of a solution of 4-bromo-benzoyl chloride in methylene chloride. prepchem.com The reaction mixture is then typically stirred overnight at room temperature. prepchem.com Work-up usually involves filtration and washing the filtrate with acidic and basic aqueous solutions to remove unreacted starting materials and by-products. prepchem.com The final product can then be purified by crystallization. prepchem.com

This method's reliability is a key advantage. However, the use of acyl halides can be problematic due to their moisture sensitivity and the generation of corrosive hydrogen halide by-products, which necessitates the use of a base or an excess of the amine to neutralize it.

A specific example is the synthesis of N-(4-bromo-2-methylphenyl)butanamide, an analogue of the target compound. This process involves reacting o-toluidine (B26562) with butyryl chloride in an inert solvent at temperatures between 50 and 100°C. google.com

Amidation Reactions from Carboxylic Acids

Directly forming an amide from a carboxylic acid and an amine is an attractive alternative to the acyl halide route, as it avoids the pre-activation of the carboxylic acid to a more reactive derivative. However, this reaction is thermodynamically challenging and often requires high temperatures or the use of coupling agents.

For the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, a related compound, pyrazine (B50134) carboxylic acid is reacted with 4-bromo-3-methyl aniline (B41778) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com The reaction is initiated at 0°C in dichloromethane (B109758) and then allowed to proceed at room temperature. mdpi.com DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

While effective, traditional coupling agents like DCC can lead to the formation of stoichiometric amounts of by-products that can be difficult to remove.

Advanced and Green Chemistry Approaches in Benzamide Synthesis

In response to the growing demand for more sustainable chemical processes, significant research has been directed towards developing advanced and greener methods for benzamide synthesis. These approaches aim to improve atom economy, reduce waste, and utilize milder reaction conditions.

Catalytic Oxidative Amidation

Catalytic oxidative amidation has emerged as a powerful tool for amide bond formation, directly converting aldehydes or benzylamines to benzamides. These reactions often utilize environmentally benign oxidants and avoid the need for pre-activated carboxylic acid derivatives.

One notable method involves the iodine-catalyzed oxidative amidation of benzylamines using tert-butyl hydroperoxide (TBHP) as a green oxidant. acs.orgacs.org This metal-free approach proceeds under mild conditions and demonstrates good yields for a variety of primary benzylamines. acs.org The proposed mechanism involves the initial generation of a benzyl (B1604629) radical, which is then oxidized to an imine intermediate that ultimately yields the benzamide. acs.org

Another approach utilizes a copper-metal-organic framework (Cu-MOF) as a recyclable heterogeneous catalyst for the oxidative amidation of aldehydes with primary amines. nih.gov This method employs N-chlorosuccinimide and aqueous TBHP as oxidants in acetonitrile. nih.gov The reaction is operationally simple and provides good yields of secondary amides under mild conditions. nih.gov

Sustainable Methodologies for Benzamide Synthesis

The principles of green chemistry are increasingly being applied to benzamide synthesis, focusing on the use of renewable resources and energy-efficient processes. eprajournals.com

A novel method for synthesizing amides from alcohols has been developed using a Covalent Organic Framework (COF) as a photocatalyst under red light irradiation. This approach is highly efficient and recyclable, offering a more sustainable alternative to traditional methods that often require high temperatures and harsh conditions.

Furthermore, the use of more environmentally friendly solvents is a key aspect of sustainable synthesis. mdpi.com Research into the solubility of benzamides in various "green" solvents, such as dimethyl sulfoxide (B87167) (DMSO) and its aqueous mixtures, is crucial for developing more sustainable purification processes. mdpi.com

Regioselective Functionalization Strategies

The synthesis of specifically substituted benzamides like this compound hinges on the ability to introduce functional groups at precise locations on the aromatic ring. Regioselective functionalization strategies are therefore of paramount importance.

Electrophilic aromatic substitution reactions, such as bromination, are fundamental to introducing substituents. The regioselectivity of these reactions is governed by the electronic properties of the existing substituents on the benzene (B151609) ring. For instance, the bromination of a substituted aniline or toluidine derivative can be directed to specific positions. researchgate.net

A process for preparing N-(4-bromo-2-methylphenyl)butanamide involves the bromination of N-butyryl-2-methylaniline. google.com This highlights a strategy where the amide is formed first, followed by regioselective bromination. The conditions for such a bromination can be controlled to achieve the desired isomer. google.com

More advanced techniques, such as directed C-H functionalization, offer powerful tools for regioselective synthesis. mdpi.com These methods utilize a directing group to guide a catalyst to a specific C-H bond on the aromatic ring, allowing for the introduction of a functional group with high precision. While specific examples for this compound are not detailed in the provided context, the principles of regioselective C-H functionalization are broadly applicable to the synthesis of complex substituted aromatic compounds.

Directed ortho-Metalation and Bromination

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method leverages the coordinating ability of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific C-H bond at the position ortho (adjacent) to it. wikipedia.orgbaranlab.org The amide functionality (-CONR₂) is recognized as a strong DMG. organic-chemistry.org

In the context of synthesizing this compound, the DoM strategy would commence with N-butyl-3-methylbenzamide as the substrate. The synthesis proceeds as follows:

Complex Formation: The substrate, N-butyl-3-methylbenzamide, is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) at low temperatures. uwindsor.ca The lithium atom of the base coordinates with the Lewis basic oxygen atom of the amide group. wikipedia.org

Deprotonation: This coordination, known as a complex-induced proximity effect (CIPE), positions the alkyl base to selectively abstract the proton from the aromatic ring at the C4 position, which is ortho to the amide directing group. baranlab.org This step results in the formation of a stable aryllithium intermediate.

Electrophilic Quench: The newly formed aryllithium species is then quenched with an electrophilic bromine source. Various brominating agents can be employed, such as liquid bromine (Br₂) or solid sources like 1,2-dibromotetrafluoroethane (B104034) (C₂Br₂F₄), to introduce the bromine atom at the C4 position, yielding the final product, this compound.

This method offers high regioselectivity, often providing a significant advantage over classical electrophilic aromatic substitution, which might yield a mixture of isomers. wikipedia.org

Table 1: Reaction Components for Directed ortho-Metalation and Bromination

ComponentExampleRole/Function
Substrate N-butyl-3-methylbenzamideAromatic precursor with directing group
Directing Group N-butylcarboxamideCoordinates the organolithium base
Base s-Butyllithium (s-BuLi)Strong base for C-H activation
Solvent Tetrahydrofuran (THF)Aprotic solvent to facilitate reaction
Electrophile Bromine (Br₂)Source of the bromo- substituent
Product This compoundFinal functionalized compound

Alkylation and Arylation of the Nitrogen Atom

An alternative synthetic approach involves the formation of the N-alkyl bond as a key step. This strategy begins with a pre-functionalized benzamide, in this case, 4-bromo-3-methylbenzamide (B61047), and introduces the N-butyl group through alkylation. The N-alkylation of amides is a fundamental transformation in organic chemistry. mdpi.comrsc.org

The general procedure for N-alkylation involves the deprotonation of the amide N-H bond, followed by nucleophilic substitution with an alkylating agent:

Amide Deprotonation: The starting material, 4-bromo-3-methylbenzamide, is treated with a strong base to generate the corresponding amidate anion. Common bases for this purpose include sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). mdpi.com The use of NaH in an inert solvent like THF or DMF is a classic method.

Nucleophilic Attack: The resulting nucleophilic amidate anion then reacts with a suitable butylating agent, such as 1-bromobutane (B133212) or 1-iodobutane. The anion displaces the halide leaving group in an Sₙ2 reaction to form the N-C bond, yielding this compound.

To enhance reaction rates and efficiency, modern variations of this method have been developed. These include the use of phase-transfer catalysis (PTC), which facilitates the reaction between the water-soluble base and the organic-soluble amide, and microwave-assisted synthesis, which can significantly reduce reaction times. mdpi.com

While the synthesis of the target compound involves N-alkylation, related methodologies can be used to create analogues through N-arylation. Transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination, allow for the coupling of amides with aryl halides to form N-aryl benzamides, expanding the structural diversity of accessible compounds. researchgate.net Similarly, copper-catalyzed methods can be employed for the arylation of bromo-difluoro-acetamides with aryl boronic acids. mdpi.com

Table 2: Reaction Components for N-Alkylation

ComponentExampleRole/Function
Substrate 4-bromo-3-methylbenzamideAmide precursor with acidic N-H proton
Base Sodium Hydride (NaH)Deprotonates the amide nitrogen
Alkylating Agent 1-BromobutaneSource of the butyl group
Solvent Tetrahydrofuran (THF)Aprotic solvent for the reaction
Catalyst (optional) Tetrabutylammonium bromide (TBAB)Phase-transfer catalyst for alternative methods mdpi.com
Product This compoundFinal N-alkylated compound

Chemical Reactivity and Derivatization Strategies for 4 Bromo N Butyl 3 Methylbenzamide

Reactions Involving the Bromine Substituent

The bromine atom on the phenyl ring of 4-Bromo-N-butyl-3-methylbenzamide is a versatile handle for introducing new functional groups and for the construction of more complex molecular architectures. The primary pathways for modifying this position are through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Aryl Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halogen, on an aromatic ring. For an SNAr reaction to proceed, the aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.org

In the case of this compound, the benzamide (B126) group is only a moderate electron-withdrawing group, and the methyl group is electron-donating. The absence of strong EWGs like nitro or cyano groups ortho or para to the bromine atom makes SNAr reactions on this substrate challenging under standard conditions. The reactivity of halogens in SNAr reactions generally follows the trend F > Cl > Br > I, meaning that bromo-substituted arenes are less reactive than their fluoro- and chloro-counterparts in this type of transformation. masterorganicchemistry.com Consequently, forcing conditions, such as high temperatures and highly reactive nucleophiles, would likely be required to effect nucleophilic displacement of the bromine atom. Such conditions, however, may lead to side reactions and decomposition.

While no specific examples of SNAr reactions on this compound have been documented in the reviewed literature, the general principles of SNAr suggest that its reactivity towards nucleophiles would be low.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used for the formation of biaryl structures. For this compound, a Suzuki coupling could be employed to introduce a variety of aryl, heteroaryl, or alkyl groups at the 4-position. While no specific Suzuki reactions on this exact molecule are reported, the successful coupling of other ortho-bromoanilines and related structures suggests its feasibility. nih.govresearchgate.net

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.org This reaction is catalyzed by a palladium complex and requires a base. nih.gov The reaction of this compound with various alkenes would lead to the corresponding 4-alkenyl-N-butyl-3-methylbenzamides, thereby introducing unsaturation into the molecule. The success of the Heck reaction is dependent on factors such as the catalyst system, base, and solvent. mdpi.com

Sonogashira Coupling: The Sonogashira coupling is the cross-coupling of an aryl or vinyl halide with a terminal alkyne, catalyzed by palladium and copper(I) complexes. libretexts.orgorganic-chemistry.org This reaction provides a direct route to arylalkynes. Applying this to this compound would allow for the introduction of an alkynyl moiety at the 4-position. Copper-free Sonogashira protocols have also been developed and could potentially be applied. nih.gov

The following table summarizes representative examples of these cross-coupling reactions on analogous aryl bromides, illustrating the potential for derivatization of this compound.

Reaction TypeAryl Bromide ExampleCoupling PartnerCatalyst/ConditionsProductReference
Suzuki2-BromoanilinePhenylboronic acidPd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 90 °C2-Aminobiphenyl nih.gov
Heck4-BromoacetophenoneStyrenePd(OAc)₂, K₂CO₃, water/DMF, 80 °C(E)-4-(2-phenylvinyl)acetophenone mdpi.com
Sonogashira4-Bromo-6H-1,2-oxazinePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, toluene, r.t.4-(Phenylethynyl)-6H-1,2-oxazine nih.gov

Transformations at the Amide Functionality

The N-butyl-3-methylbenzamide moiety offers additional sites for chemical modification, including the amide bond itself and the nitrogen atom.

Hydrolysis and Esterification Equivalents

The amide bond in this compound can be cleaved through hydrolysis under acidic or basic conditions to yield 4-bromo-3-methylbenzoic acid and n-butylamine. This transformation can be a strategic step to either unmask a carboxylic acid for further functionalization or to access the corresponding amine. While specific hydrolysis studies on this compound are not available, the hydrolysis of related carbamates has been investigated, which proceeds via alkaline catalysis. researchgate.net

Conversely, the formation of ester equivalents from the amide is not a direct transformation but can be achieved by first hydrolyzing the amide to the carboxylic acid, which can then be esterified through standard methods like Fischer esterification (reaction with an alcohol in the presence of an acid catalyst).

Reduction of the Amide Carbonyl

The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-) to furnish the corresponding secondary amine, 4-bromo-N-butyl-3-methylbenzylamine. Common reagents for this transformation include strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. This reaction provides a route to a different class of compounds with altered basicity and conformational flexibility compared to the parent amide.

N-Alkylation and N-Acylation Reactions

The secondary amide nitrogen in this compound possesses a proton that can be removed by a strong base to generate an amidate anion. This anion can then be reacted with an electrophile, such as an alkyl halide or an acyl chloride, in an N-alkylation or N-acylation reaction, respectively. These reactions would yield the corresponding tertiary amide derivatives. N-alkylation would introduce a second substituent on the nitrogen atom, while N-acylation would lead to the formation of an N-acyl-N-alkylbenzamide. These transformations can be used to modulate the steric and electronic properties of the amide group.

Reactivity of the Aromatic Methyl Group

The methyl group attached to the aromatic ring of this compound is a key site for chemical modification. Its benzylic position makes it susceptible to a variety of transformations, primarily through free-radical pathways. These reactions provide a strategic entry point for introducing new functional groups, thereby enabling the synthesis of a diverse range of derivatives. The principal derivatization strategies for this methyl group involve halogenation and oxidation.

Benzylic Halogenation

The most common and well-established method for functionalizing the benzylic methyl group is free-radical halogenation, particularly bromination. numberanalytics.comyoutube.com This reaction typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or under photochemical conditions (UV light). ambeed.comlibretexts.org The reaction proceeds via a free-radical chain mechanism. The initiator facilitates the formation of a bromine radical, which then abstracts a hydrogen atom from the benzylic methyl group. chemistrysteps.com This generates a resonance-stabilized benzylic radical, a key intermediate that contributes to the reaction's selectivity for the methyl group over the aromatic ring. youtube.comlibretexts.org The benzylic radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of NBS with trace HBr) to form the bromomethyl derivative and a new bromine radical, which continues the chain reaction. youtube.comchemistrysteps.com

While specific studies on this compound are not prevalent, extensive research on analogous structures, such as substituted methylbenzoic acids, demonstrates the feasibility and efficiency of this transformation. For instance, the bromination of 4-methylbenzoic acid using NBS and benzoyl peroxide in a solvent like chlorobenzene (B131634) yields 4-(bromomethyl)benzoic acid. ysu.edu Similarly, 4-methyl-3-methoxy-benzoic acid methyl ester can be converted to its 4-(bromomethyl) derivative in high yield using NBS and UV irradiation. google.com These examples strongly suggest that the methyl group of this compound can be selectively halogenated to yield 4-Bromo-3-(bromomethyl)-N-butylbenzamide, a versatile intermediate for further nucleophilic substitution reactions.

Table 1: Conditions for Benzylic Bromination of Aromatic Methyl Groups in Related Compounds
Starting MaterialReagents & ConditionsProductYieldReference
4-Methylbenzoic acidN-Bromosuccinimide (NBS), Benzoyl peroxide, Chlorobenzene, Reflux4-(Bromomethyl)benzoic acidNot specified ysu.edu
Methyl 3-methoxy-4-methylbenzoateN-Bromosuccinimide (NBS), Ethyl acetate (B1210297), UV light (0-5 °C)Methyl 4-(bromomethyl)-3-methoxybenzoate95% google.com
4-Methylbenzoic acidN-Bromosuccinimide (NBS), Benzoyl peroxide, Chlorobenzene3-Bromo-4-(bromomethyl)benzoic acidNot specified
Note: The reference describes the synthesis from 4-methylbenzoic acid, implying bromination of the ring and the methyl group.

Oxidation of the Methyl Group

The aromatic methyl group can also be oxidized to introduce oxygen-containing functionalities, most commonly a carboxylic acid or an aldehyde. This transformation significantly alters the electronic and physical properties of the molecule.

One direct route involves the use of strong oxidizing agents. For example, reagents like potassium permanganate (B83412) (KMnO₄) are known to convert benzylic alkyl groups to carboxylic acids, provided there is at least one benzylic hydrogen. chemistrysteps.com This method would transform this compound into 4-bromo-N-butylisophthalamic acid.

Alternatively, more controlled oxidation can be achieved. Photo-oxidation represents a milder method. Research has shown that an aromatic methyl group can be directly oxidized to a carboxylic acid using molecular oxygen in the presence of N-bromosuccinimide and photoirradiation. researchgate.net Another approach involves using catalytic amounts of hydrobromic acid (HBr) with molecular oxygen under photoirradiation. organic-chemistry.org Recent advancements include site-selective electrooxidation, which can convert methylarenes into aromatic aldehydes or their acetal (B89532) derivatives. nih.gov

A two-step strategy is also common, wherein the methyl group is first halogenated to a bromomethyl group, as described previously. This intermediate can then be oxidized to an aldehyde or a carboxylic acid. For instance, the resulting 4-Bromo-3-(bromomethyl)-N-butylbenzamide could be hydrolyzed and then oxidized to form 4-Bromo-N-butyl-3-formylbenzamide or, with a stronger oxidant, the corresponding dicarboxylic acid derivative.

Table 2: Representative Oxidation Methods for Aromatic Methyl Groups
Substrate TypeReagents & ConditionsProduct TypeReference
Aromatic Methyl GroupN-Bromosuccinimide (NBS), O₂, PhotoirradiationCarboxylic Acid researchgate.net
Toluene DerivativesO₂, Catalytic HBr, PhotoirradiationCarboxylic Acid organic-chemistry.org
Bromomethyl GroupPotassium permanganate (KMnO₄)Carboxylic Acid
MethylarenesElectrooxidation in MethanolAromatic Acetal/Aldehyde nih.gov

Advanced Spectroscopic and Structural Characterization of 4 Bromo N Butyl 3 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 4-Bromo-N-butyl-3-methylbenzamide is characterized by distinct signals corresponding to the aromatic protons, the protons of the N-butyl group, the methyl group attached to the aromatic ring, and the amide proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzamide (B126) core.

The aromatic region is expected to show signals for three protons on the benzene (B151609) ring. The bromine atom at position 4 and the methyl group at position 3 result in a specific splitting pattern. The N-butyl group displays four sets of signals: a triplet for the terminal methyl protons, a sextet for the adjacent methylene (B1212753) protons, a quintet for the next methylene protons, and a triplet for the methylene protons attached to the nitrogen atom, which is broadened due to coupling with the amide proton. The amide proton (N-H) typically appears as a broad singlet or a triplet, depending on the solvent and temperature, due to coupling with the adjacent methylene protons of the butyl group. The methyl group on the aromatic ring will appear as a singlet.

Based on data from structurally similar compounds like 4-bromo-N-methylbenzamide and N,3-dimethylbenzamide, the expected chemical shifts are detailed in the table below. rsc.org

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity
Aromatic H~7.3 - 7.8Multiplet
Amide N-H~6.0 - 6.5Broad Triplet
N-CH₂ (butyl)~3.3 - 3.5Triplet
CH₃ (aromatic)~2.4Singlet
CH₂ (butyl, adjacent to N-CH₂)~1.5 - 1.7Quintet
CH₂ (butyl, adjacent to CH₃)~1.3 - 1.5Sextet
CH₃ (butyl)~0.9Triplet

Note: Predicted values are based on analyses of related compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are anticipated for the carbonyl carbon, the six aromatic carbons, the four carbons of the N-butyl group, and the carbon of the aromatic methyl group.

The carbonyl carbon (C=O) is expected to resonate at the lowest field, typically in the range of 165-170 ppm. The aromatic carbons will show a complex pattern of signals between 120 and 140 ppm, with their specific shifts influenced by the bromo and methyl substituents. The carbon atom attached to the bromine (C-Br) is expected to be shielded due to the "heavy atom effect". stackexchange.com The carbons of the butyl chain will appear in the upfield region of the spectrum.

The following table outlines the predicted ¹³C NMR chemical shifts, derived from data for related compounds such as 4-bromo-N-tert-butylbenzamide and N-(sec-Butyl)benzamide. rsc.org

Carbon Assignment Expected Chemical Shift (ppm)
C=O (Amide)~167
Aromatic C (quaternary)~125 - 140
Aromatic C-H~125 - 135
N-CH₂ (butyl)~40
CH₃ (aromatic)~21
CH₂ (butyl, adjacent to N-CH₂)~31
CH₂ (butyl, adjacent to CH₃)~20
CH₃ (butyl)~14

Note: Predicted values are based on analyses of related compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignment of complex molecules by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): A COSY experiment would establish proton-proton (¹H-¹H) coupling networks. For this compound, strong cross-peaks would be observed between the adjacent methylene protons of the N-butyl chain (N-CH₂-CH₂-CH₂-CH₃). Correlations would also be seen between the amide proton and the adjacent N-CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For instance, the aromatic proton signals would correlate with their respective aromatic carbon signals, and each methylene and methyl proton signal of the butyl group would be matched to its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key expected correlations for this compound would include:

Correlations from the amide proton (N-H) to the carbonyl carbon (C=O) and the N-CH₂ carbon.

Correlations from the N-CH₂ protons to the carbonyl carbon.

Correlations from the aromatic protons to adjacent and more distant aromatic carbons, helping to confirm the substitution pattern on the benzene ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations present in a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. Analysis of related structures, such as N-butylbenzamide and other N-substituted amides, allows for the prediction of these bands. rsc.orgresearchgate.net

Vibrational Mode Expected Wavenumber (cm⁻¹) Description
N-H Stretch3400 - 3200Amide N-H bond stretching
C-H Stretch (Aromatic)3100 - 3000Aromatic C-H bond stretching
C-H Stretch (Aliphatic)3000 - 2850C-H bond stretching of the butyl and methyl groups
C=O Stretch (Amide I)1680 - 1630Carbonyl group stretching
N-H Bend (Amide II)1570 - 1515N-H bending coupled with C-N stretching
C=C Stretch (Aromatic)1600 - 1450Benzene ring skeletal vibrations
C-N Stretch1400 - 1200Amide C-N bond stretching
C-Br Stretch700 - 500Carbon-bromine bond stretching

Raman Spectroscopy for Molecular Vibrational Modes

Strong Raman signals would be expected for the symmetric stretching vibrations of the benzene ring, which are often weak in the IR spectrum. The C-C backbone stretching of the n-butyl chain would also contribute to the Raman spectrum. The C-Br stretching vibration is also typically Raman active. In contrast, the highly polar C=O and N-H stretching vibrations, which are strong in the IR spectrum, would be expected to show weaker intensity in the Raman spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula. Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of the molecule, as the exact masses of isotopes are unique.

For this compound, the expected molecular formula is C₁₂H₁₆BrNO. The presence of bromine is a key isotopic signature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. The HRMS spectrum would, therefore, show a characteristic pair of molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, separated by two mass units.

By measuring the exact mass of the monoisotopic peak (containing ⁷⁹Br) and comparing it to the calculated theoretical mass, the molecular formula can be confidently confirmed. For instance, the calculated monoisotopic mass of C₁₂H₁₆⁷⁹BrNO is 269.0415 Da. An experimentally determined mass within a narrow tolerance (e.g., ± 5 ppm) of this value would provide strong evidence for the proposed molecular formula.

To illustrate, predicted HRMS data for a related compound, 4-bromo-N-methoxy-N-methylbenzamide (C₉H₁₀BrNO₂), shows the expected adducts with their precise m/z values. A similar analysis for this compound would be crucial for its definitive identification.

Table 1: Predicted HRMS Adduct Data for the Analogous Compound 4-bromo-N-methoxy-N-methylbenzamide (C₉H₁₀BrNO₂) uni.lu

Adduct IonPredicted m/z
[M+H]⁺243.99677
[M+Na]⁺265.97871
[M-H]⁻241.98221
[M+NH₄]⁺261.02331
[M+K]⁺281.95265

X-ray Crystallography and Solid-State Structural Analysis

Molecular Conformation and Geometry in the Crystalline State

The conformation of a benzamide derivative is largely defined by the dihedral angles between the plane of the aromatic ring and the amide group. In the absence of a crystal structure for the title compound, we can examine the structure of an analogue, 4-bromo-N-(2-hydroxyphenyl)benzamide, to understand key geometric features. nih.gov In this related structure, the central amide fragment is essentially planar. nih.gov The dihedral angle between this amide plane and the bromo-substituted benzene ring is 25.42 (19)°. nih.gov The two aromatic rings in this analogue are inclined to one another by 80.7 (2)°. nih.gov

For this compound, we would expect the N-butyl chain to be flexible, adopting a low-energy, extended conformation in the crystalline state. The orientation of the N-butyl group relative to the benzamide core would be a key conformational feature. The presence of the methyl group at the 3-position of the benzene ring may induce a slight twist in the aromatic ring to minimize steric hindrance.

Table 2: Selected Crystallographic Data for the Analogous Compound 4-bromo-N-(2-hydroxyphenyl)benzamide (C₁₃H₁₀BrNO₂) nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)23.4258 (10)
b (Å)5.6473 (1)
c (Å)9.2464 (3)
β (°)93.008 (1)
Volume (ų)1221.54 (7)
Z4

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding)

The crystal packing of benzamides is typically dominated by hydrogen bonding involving the amide N-H and C=O groups. In the crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide, molecules are linked by both O-H···O and N-H···O hydrogen bonds, which form chains along the sigmaaldrich.com crystallographic direction. nih.gov These chains are further connected by weak C-H···O interactions to form two-dimensional sheets. nih.gov

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a compound to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but differ in their crystal packing and/or molecular conformation. rsc.orgnih.govox.ac.uk This can lead to different physical properties such as melting point, solubility, and stability. Benzamide and its derivatives are known to exhibit polymorphism due to the flexibility of the amide group and the potential for different hydrogen bonding patterns. rsc.orgnih.govox.ac.ukmdpi.com

For example, three conformational polymorphs of N-(4'-methoxyphenyl)-3-bromothiobenzamide have been identified, differing in their molecular conformation and intermolecular interactions. nih.govresearchgate.net The stability of these polymorphs is a delicate balance between the intramolecular energy of the conformation and the energy of the intermolecular interactions in the crystal lattice. nih.govresearchgate.net

No polymorphs of this compound have been reported in the literature. However, given the conformational flexibility of the N-butyl group and the potential for varied intermolecular interactions, it is plausible that this compound could exhibit polymorphism under different crystallization conditions. A systematic screening of crystallization solvents and conditions would be necessary to investigate this possibility.

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in a stoichiometric ratio, is another avenue for modifying the solid-state properties of this compound. By selecting a co-former that can form strong intermolecular interactions (such as hydrogen bonds) with the benzamide, new crystalline phases with unique properties could be designed.

Computational Chemistry and Molecular Modeling of 4 Bromo N Butyl 3 Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and geometry of a molecule. These ab initio or semi-empirical methods solve the Schrödinger equation (or its approximations) to determine the behavior of electrons within the molecular structure.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. For aromatic compounds like 4-Bromo-N-butyl-3-methylbenzamide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine equilibrium geometry parameters. researchgate.net These calculations provide the global minimum energy structure and can elucidate bond lengths, bond angles, and dihedral angles. researchgate.net

For instance, in studies of the related molecule 4-Bromo-3-methylbenzonitrile, DFT calculations have been used to establish the optimized geometry. researchgate.net The bond length of the bromine substituent (C-Br) is typically found to be around 1.91 Å in such structures. researchgate.net The endocyclic C-C-C bond angles within the benzene (B151609) ring are generally calculated to be approximately 120°, with minor deviations caused by the substituents. nih.gov This optimization is a critical first step for all further computational analyses.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzamide (B126) Structure (Illustrative)

ParameterBondTypical Calculated Value
Bond LengthC-Br1.91 Å
C=O1.25 Å
C-N1.36 Å
Phenyl C-C1.39 - 1.41 Å
Bond AngleC-C-C (ring)~120°
O=C-N~122°
C-C-Br~119°

Note: This table is illustrative, based on typical values for related structures as specific DFT data for this compound is not available in the cited literature.

A significant application of DFT is the prediction of spectroscopic parameters. By calculating the vibrational frequencies, it is possible to simulate the Infrared (IR) and Raman spectra of a molecule. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational bands. researchgate.net For example, the characteristic carbonyl (C=O) stretching vibration in benzamides is a strong band in the IR spectrum, typically appearing around 1670 cm⁻¹. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. While ¹H and ¹³C NMR data have been reported for various related benzamides, such as N-(tert-butyl)-3-methylbenzamide and 4-bromo-N-(tert-butyl)benzamide rsc.org, computational predictions can help assign specific peaks to individual atoms within the this compound structure. Theoretical calculations often provide unscaled frequencies, which are then multiplied by a scaling factor to correct for approximations in the computational method and improve agreement with experimental results. nih.gov

Table 2: Illustrative Comparison of Key Calculated and Experimental IR Frequencies for Benzamide-Related Structures

Vibrational ModeTypical Experimental Range (cm⁻¹)Example Calculated Frequency (cm⁻¹)
N-H Stretch3100 - 35003450
Aromatic C-H Stretch3000 - 31003080
Aliphatic C-H Stretch2850 - 29602955
C=O Stretch1630 - 16901671 researchgate.net
C-N Stretch1400 - 16001505 researchgate.net
C-Br Stretch500 - 600550

Note: This table provides typical frequency ranges and illustrative data from related compounds, as a full predicted spectrum for this compound is not available in the cited literature.

Molecules with rotatable bonds, such as the N-butyl group in this compound, can exist in multiple conformations. Conformational analysis using Potential Energy Surfaces (PES) is a computational technique to explore these different spatial arrangements and their relative energies. nih.gov By systematically rotating a specific dihedral angle and calculating the energy at each step, a PES can be generated. nih.gov The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers for transition between them.

Studies on related molecules, like N-(4'-methoxyphenyl)-3-bromothiobenzamide, have used computational methods to investigate rotational barriers and identify energetically preferred conformations. nih.govresearchgate.net This analysis is crucial for understanding the molecule's flexibility and the predominant shapes it adopts in different environments, which in turn influences its physical properties and biological activity.

Molecular Dynamics (MD) Simulations

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations track the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular interactions.

MD simulations are invaluable in drug discovery and molecular biology for studying how a ligand (a small molecule) interacts with a protein target. Although specific protein targets for this compound are not defined in the available literature, the methodology can be illustrated by studies on similar compounds. For instance, a study on a complex benzamide derivative investigated its interaction with the elastase enzyme. nih.gov

In such a simulation, the ligand is "docked" into the protein's active site, and the stability of the resulting complex is evaluated over a period, often 100 nanoseconds or more. nih.gov Key metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated. A stable RMSD for the ligand-protein complex suggests a stable binding mode, while the RMSF indicates the flexibility of different parts of the protein and ligand. nih.gov

Table 3: Key Metrics from an MD Simulation of a Benzamide Derivative-Protein Complex (Illustrative Example)

MetricDescriptionTypical FindingSignificance
RMSDMeasures the average deviation of atomic positions in the complex over time from a reference structure.A stable complex retains an average RMSD of around 2-3 Å. nih.govIndicates the stability of the ligand's binding pose in the protein's active site.
RMSFMeasures the fluctuation of individual amino acid residues or ligand atoms around their average position.Higher fluctuations in loop regions of the protein; lower fluctuations in the active site.Reveals the flexibility of different parts of the system during the simulation.
Hydrogen BondsThe number and duration of hydrogen bonds formed between the ligand and protein.Consistent hydrogen bonds are observed throughout the simulation.Identifies key interactions that stabilize the ligand-protein complex.

Source: Adapted from methodologies described in a study on an elastase inhibitor. nih.gov

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the surrounding solvent molecules (e.g., water) to provide a realistic representation of the physiological environment. This allows for the investigation of solvent effects on the conformation and dynamics of this compound.

Furthermore, these simulations can be used to calculate the solvation free energy, which is the energy change associated with transferring a molecule from a vacuum to a solvent. This thermodynamic parameter is crucial for understanding a compound's solubility and its partitioning behavior between different phases, which are critical factors for its bioavailability and interaction with biological systems.

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a given compound and elucidating the molecular basis of their interaction. While specific molecular docking studies for this compound are not extensively documented in publicly available literature, insights can be gleaned from studies on structurally related benzamide derivatives.

For instance, research on benzamide derivatives has revealed their potential as inhibitors of various enzymes. One such study focused on N-methyl-4-(4-pyrazolidinyl) benzamides as inhibitors of Rho-associated kinase-1 (ROCK1), a target implicated in various diseases. nih.govtandfonline.comtandfonline.comresearchgate.net Another investigation identified N,N′-(1,4-phenylene)bis(3-methoxybenzamide) as a potent inhibitor of both acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes associated with Alzheimer's disease. mdpi.com These studies suggest that the benzamide moiety can serve as a crucial pharmacophore, anchoring the molecule within the active site of target proteins through hydrogen bonding and other interactions. nih.gov

In the case of this compound, the amide group would be expected to form key hydrogen bonds with amino acid residues in a target's binding pocket. The N-butyl group likely contributes to hydrophobic interactions, potentially enhancing binding affinity. The bromo and methyl substituents on the phenyl ring can influence the molecule's electronic properties and steric profile, which in turn can affect its binding specificity and potency. For example, a study on 2-bromo-N-(4-methoxyphenyl)benzamide highlighted the significant role of the bromine atom in forming halogen bonds with protein residues, which can be a critical factor in ligand-protein interactions. jst.go.jp

A hypothetical docking scenario for this compound could involve the carbonyl oxygen of the amide acting as a hydrogen bond acceptor, while the amide hydrogen acts as a donor. The aromatic ring could engage in π-π stacking or hydrophobic interactions with aromatic residues of the protein. The specific interactions and the predicted binding affinity would, of course, depend on the topology and chemical nature of the particular protein's active site. A study on a more complex derivative, (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, demonstrated its potential as an elastase inhibitor with a docking score of -7.4 kcal/mol, forming hydrogen bonds and hydrophobic interactions with key residues. nih.gov This provides a plausible model for the types of interactions this compound might form.

Table 1: Potential Interacting Residues and Interaction Types for this compound Based on Analog Studies

Molecular MoietyPotential Interaction TypeExample Interacting Residues (from analog studies)
Amide CarbonylHydrogen Bond AcceptorAsp, Gln
Amide NHHydrogen Bond DonorAsp, Ile
Phenyl Ringπ-π Stacking, HydrophobicPhe, Tyr, Trp
N-butyl GroupHydrophobic InteractionsLeu, Val, Ile
Bromo SubstituentHalogen Bonding, HydrophobicAla, Leu
Methyl SubstituentHydrophobic InteractionsAla, Val

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. sigmaaldrich.com These models are built by statistically analyzing a dataset of compounds with known activities or properties and are used to predict these characteristics for new, untested compounds.

For this compound, a QSAR/QSPR analysis would aim to correlate its structural features with a specific biological endpoint or property. While no specific QSAR models for this exact compound are readily available, studies on related structures provide a framework for understanding the potential impact of its substituents. A study on the antimicrobial activity of substituted benzamides revealed that topological descriptors and molecular connectivity indices were key parameters in their QSAR models. sigmaaldrich.com Similarly, QSAR studies on 3/4-bromo benzohydrazides indicated that electronic and topological parameters, such as total energy and molecular connectivity indices, were crucial for describing their antimicrobial and anticancer activities. nih.gov

Based on these findings, a QSAR model for a series of analogs including this compound would likely incorporate the following descriptors:

Topological Descriptors: These describe the size, shape, and branching of the molecule. The N-butyl chain and the substitution pattern on the aromatic ring would be significant contributors.

Hydrophobicity Descriptors: The lipophilicity of the compound, significantly influenced by the N-butyl group and the bromo substituent, is often a critical factor in its biological activity.

A hypothetical QSAR equation might take the form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where the descriptors could be parameters like those listed in the table below. The coefficients (c1, c2, etc.) would be determined from a regression analysis of a training set of molecules.

Table 2: Key QSAR/QSPR Descriptors and Their Potential Influence on the Activity/Properties of this compound

Descriptor ClassSpecific Descriptor ExampleStructural Feature ContributionPotential Impact
TopologicalWiener Index, Molecular Connectivity IndicesOverall molecular size, shape, and branching (N-butyl chain)Can influence binding affinity and transport properties.
ElectronicDipole Moment, Partial Atomic ChargesBromo and methyl substituents on the phenyl ringAffects electrostatic interactions and reactivity.
HydrophobicLogP (Octanol-Water Partition Coefficient)N-butyl group and bromo substituentInfluences membrane permeability and binding to hydrophobic pockets.
StericMolar Refractivity, Sterimol ParametersN-butyl group, bromo and methyl substituentsDetermines the spatial fit of the molecule in a binding site.

In Silico Toxicology and ADME Predictions (e.g., ToxCast, HTTr, HTPP)

In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity are crucial for the early-stage assessment of the viability of a chemical compound. mdpi.comnih.govmdpi.com These predictive models help to identify potential liabilities, thereby reducing the likelihood of late-stage failures in development processes. mdpi.com Various online platforms and software, such as SwissADME, pkCSM, and ProTox-II, are commonly used for these predictions. nih.govmdpi.com

For this compound, a predictive ADME/Tox profile can be constructed based on its structural features and by analogy with other small molecules.

Absorption: The compound's absorption characteristics, such as gastrointestinal absorption and oral bioavailability, are influenced by factors like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors (Lipinski's Rule of Five). The presence of the N-butyl group and the bromo substituent would likely increase its lipophilicity, which could favor good absorption.

Distribution: The distribution of the compound in the body, including its ability to cross the blood-brain barrier (BBB) and its binding to plasma proteins, is also dependent on its physicochemical properties. Higher lipophilicity can sometimes correlate with increased BBB penetration and plasma protein binding.

Metabolism: The metabolic fate of this compound would likely involve reactions catalyzed by cytochrome P450 (CYP) enzymes. Potential metabolic pathways could include N-dealkylation of the butyl group, hydroxylation of the aromatic ring or the butyl chain, and potential de-bromination.

Excretion: The compound and its metabolites would be eliminated from the body, primarily through renal or biliary routes.

Toxicology: In silico toxicology platforms like ToxCast and ProTox-II predict various toxicity endpoints, such as mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity. researchgate.net For substituted benzamides, potential toxicities can be associated with their metabolites or off-target interactions. Computational tools can predict the likelihood of a compound being, for example, a substrate or inhibitor of key drug-metabolizing enzymes, which can indicate potential drug-drug interactions. nih.gov A study on benzimidazole (B57391) derivatives used the ProTox-II service to predict toxicity class and found the compounds to be in class 4 (predicted LD50: 1000 mg/kg). mdpi.com

Table 3: Predicted ADME/Tox Profile for this compound

ADME/Tox ParameterPredicted Outcome (based on general principles for similar structures)Rationale
Absorption
Gastrointestinal AbsorptionHighLikely good lipophilicity and adherence to Lipinski's Rule of Five.
Oral BioavailabilityGoodFavorable physicochemical properties for absorption.
Distribution
Blood-Brain Barrier (BBB) PenetrationPossibleIncreased lipophilicity may allow for some BBB penetration.
Plasma Protein BindingHighLipophilic nature suggests strong binding to plasma proteins.
Metabolism
Major Metabolic EnzymesCytochrome P450 (CYP) familyCommon pathway for xenobiotic metabolism.
Potential Metabolic ReactionsN-dealkylation, Aromatic/Aliphatic HydroxylationStandard metabolic transformations for this type of structure.
Excretion
Primary RouteRenal and/or BiliaryTypical excretion pathways for small molecule drugs and their metabolites.
Toxicology
Mutagenicity (Ames)Unlikely to be mutagenicBenzamide core is not typically associated with mutagenicity.
HepatotoxicityPossibleMetabolism in the liver can sometimes lead to reactive metabolites.
CarcinogenicityLow ProbabilityDependent on the nature of the compound and its metabolites.

Biological Activity and Mechanistic Investigations of 4 Bromo N Butyl 3 Methylbenzamide Derivatives

Enzyme Inhibition Studiesnih.govmdpi.com

The investigation into the enzyme inhibition potential of 4-bromo-N-butyl-3-methylbenzamide derivatives has unveiled promising interactions, particularly with enzymes implicated in metabolic disorders.

Characterization of Binding Affinity and Inhibition Kineticsnih.gov

The effectiveness of a drug is not solely determined by its binding affinity (how strongly it binds to a target) but also by its binding kinetics (the rate at which it binds and dissociates). nih.gov For enzyme inhibitors, understanding the dynamic relationship between the compound and the enzyme is crucial. Molecular dynamics (MD) simulations are a key tool used to explore these interactions. nih.govresearchgate.net

Studies on structurally related inhibitors, such as those targeting bromodomains (BRDs), highlight the importance of these kinetic parameters. nih.govresearchgate.net For instance, simulations have shown that while two enantiomers (mirror-image molecules) might have similar binding energies, one may be kinetically favored, explaining differences in their biological activity. researchgate.net The flexibility of certain regions of the enzyme, like the ZA-loop in the BRD4 protein, can play a critical role in accommodating the inhibitor and influencing the binding and release rates. nih.govresearchgate.net Key amino acid residues, such as leucines and tyrosines within these flexible loops, are often identified as critical for the kinetics of inhibitor binding. nih.gov These principles suggest that for derivatives of this compound, it is not just the static fit but also the dynamic process of binding that governs their inhibitory potential. nih.gov

Identification of Specific Enzyme Targets (e.g., α-Glucosidase)mdpi.com

A significant area of research for bromo-substituted aromatic compounds is their potential as anti-diabetic agents through the inhibition of α-glucosidase. nih.govnih.gov This enzyme is located in the small intestine and is responsible for breaking down complex carbohydrates into absorbable glucose. nih.gov Inhibiting α-glucosidase can delay carbohydrate digestion and lower post-meal blood glucose levels, which is a key strategy in managing type 2 diabetes mellitus. nih.gov

While data on this compound itself is limited, related bromophenol and benzoyl derivatives have demonstrated potent α-glucosidase inhibitory activity. mdpi.comnih.gov For example, a marine-derived bromophenol, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), is a highly potent, competitive inhibitor of α-glucosidase with an IC₅₀ value of 0.098 µM. mdpi.com In other studies, newly synthesized 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides also emerged as powerful inhibitors of α-glucosidase, with some derivatives showing significantly greater potency than the clinically used drug, acarbose. nih.gov

The inhibitory activity of these related compounds is often attributed to the presence and position of the bromine atom and other substituents on the aromatic ring. mdpi.com

Table 1: α-Glucosidase Inhibition by Bromo-Compound Derivatives

Compound ClassSpecific Derivative ExampleTarget EnzymeReported IC₅₀ (µM)Reference
Marine BromophenolBis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE)α-Glucosidase0.098 mdpi.com
Bromobenzoyl-benzothiazine AcetamidesDerivative 12aα-Glucosidase18.25 nih.gov
Derivative 12dα-Glucosidase20.76 nih.gov
Standard DrugAcarboseα-Glucosidase58.8 nih.gov

Structure-Based Drug Design Principles

The development of potent enzyme inhibitors often relies on structure-based drug design. This process involves using the three-dimensional structure of the target protein to design molecules that can bind with high specificity and affinity. Molecular docking is a computational technique central to this approach, allowing researchers to predict the binding mode and affinity of a ligand to a protein. nih.govmdpi.com

For antibacterial agents, enzymes essential for bacterial survival, such as DNA gyrase and FtsZ, are common targets. nih.govmdpi.com In the design of novel pyrazine (B50134) carboxamide derivatives with a bromo-methylphenyl moiety, molecular docking was used to study interactions with the DNA gyrase of Salmonella typhi. mdpi.com Similarly, 4-bromo-1H-indazole derivatives have been designed as inhibitors of the FtsZ protein, which is crucial for bacterial cell division. nih.gov These studies demonstrate a common principle: using a known protein structure to guide the synthesis of compounds that fit precisely into the active site, thereby blocking the enzyme's function.

Antimicrobial Activity Evaluationsnih.govthermofisher.com

Derivatives of this compound have been evaluated for their ability to combat microbial infections, showing activity against both bacteria and fungi.

Antibacterial Potency and Spectrum

The search for new antibiotics is critical due to rising antimicrobial resistance. nih.gov Benzamide (B126) derivatives are among the chemical classes being explored. Studies on 4-bromo-1H-indazole derivatives, which share a bromo-aromatic core, have shown them to be effective inhibitors of the FtsZ protein. nih.gov This inhibition disrupts bacterial cell division. nih.govnih.gov These compounds displayed notable activity against Gram-positive bacteria, including Staphylococcus epidermidis and penicillin-resistant Staphylococcus aureus (PRSA). nih.gov One derivative, in particular, was 256 times more potent than the reference compound 3-methoxybenzamide (B147233) against PRSA. nih.gov

Another study focused on N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which were synthesized and tested against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). mdpi.com The most potent compound in this series exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL, indicating strong antibacterial activity against this high-priority pathogen. mdpi.com

Table 2: Antibacterial Activity of Related Bromo-Benzamide Derivatives

Compound ClassTarget OrganismTarget ProteinKey FindingReference
4-Bromo-1H-indazole derivativesPenicillin-Resistant S. aureus (PRSA)FtsZ256-fold more potent than 3-methoxybenzamide nih.gov
4-Bromo-1H-indazole derivativesS. pyogenes PSFtsZ32-fold more active than 3-methoxybenzamide nih.gov
N-(4-Bromo-3-methylphenyl) pyrazine-2-carboxamideXDR S. TyphiDNA Gyrase (putative)MIC of 6.25 µg/mL mdpi.com

Antifungal Efficacymdpi.com

In addition to antibacterial properties, related benzamide structures have been investigated for antifungal activity, particularly for agricultural applications. A series of novel 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives were synthesized and showed moderate to good activity against five different plant pathogenic fungi. nih.gov

One compound from this series demonstrated significant antifungal activity against Alternaria solani, Botrytis cinerea, and Sclerotinia sclerotiorum, with efficacy superior to the commercial fungicide boscalid. nih.gov Molecular dynamics simulations suggested that these compounds may act by binding to the active site of histone deacetylase (HDAC), an enzyme crucial for fungal growth and development. nih.gov This highlights another potential mechanism of action for this class of compounds, extending their biological activity profile into the realm of antifungal agents. nih.gov

Mechanisms of Antimicrobial Action

The antimicrobial effects of benzamide derivatives are believed to stem from their ability to interfere with essential cellular processes in microorganisms. One of the key mechanisms of action for certain antimicrobial agents is the inhibition of the bacterial cell division protein FtsZ. A study on 3-methoxybenzamide derivatives, structurally related to the target compound, has shown that these molecules can act as FtsZ inhibitors. nih.gov By disrupting the normal function of FtsZ, these compounds hinder bacterial cell division, ultimately leading to bacterial cell death. For instance, a derivative with a fluorine substitution on the phenyl ring demonstrated significant antibacterial activity against Mycobacterium smegmatis and Staphylococcus aureus. nih.gov This suggests that the benzamide scaffold can serve as a promising starting point for the development of new antibacterial agents that target bacterial cell division. nih.gov

Furthermore, the antimicrobial activity of N-alkyl derivatives can also be attributed to their ability to disrupt microbial cell membranes. Quaternary ammonium (B1175870) compounds containing N-alkyl chains have been shown to bind to the proteins and phospholipids (B1166683) in the microbial cell membrane, leading to a loss of membrane integrity and leakage of cellular contents. This mechanism is particularly effective against Gram-positive bacteria.

Exploration of Anticancer Potential

The anticancer potential of benzamide derivatives has been an active area of research, with studies focusing on their cytotoxic effects against various cancer cell lines and their ability to modulate key cellular pathways involved in cancer progression.

Numerous studies have reported the in vitro cytotoxicity of benzamide derivatives against a range of human cancer cell lines. While specific data for this compound is not available, the cytotoxicity of structurally related compounds provides valuable insights. For example, a series of 4-methylbenzamide (B193301) derivatives containing substituted purines have demonstrated significant inhibitory activity against several cancer cell lines. nih.gov Notably, compounds with dichloropurine substitutions showed high activity against leukemic cell lines K562 and HL-60, with IC50 values in the low micromolar range. nih.gov Another study on N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide revealed significant anti-tumor activities against prostate cancer cell lines (CWR-22, PC-3, and DU-145) with IC50 values ranging from 2.5 to 6.5 µM. nih.gov

The length of the N-alkyl chain in related structures, such as N-alkyl-nitroimidazoles, has also been shown to influence anticancer activity. openmedicinalchemistryjournal.com Studies have reported that N-alkyl nitroimidazoles exhibit considerable selectivity towards tumor cell lines, with an inverse relationship between the length of the N-alkyl chain and the anticancer activity against A549 lung cancer cells. openmedicinalchemistryjournal.com

Table 1: In Vitro Cytotoxicity of Representative Benzamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamideCWR-22 (Prostate)2.5 nih.gov
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamidePC-3 (Prostate)2.5 nih.gov
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamideDU-145 (Prostate)6.5 nih.gov
4-Methylbenzamide derivative with dichloropurineK562 (Leukemia)2.27 nih.gov
4-Methylbenzamide derivative with dichloropurineHL-60 (Leukemia)1.42 nih.gov
N-ethyl-nitroimidazoleMDA-MB231 (Breast)~16.7 openmedicinalchemistryjournal.com

The anticancer activity of benzamide derivatives is often linked to their ability to modulate various cellular signaling pathways. One of the key mechanisms is the induction of apoptosis (programmed cell death) in cancer cells. N-substituted benzamides have been shown to induce apoptosis by inhibiting the transcription factor NF-κB. nih.gov This inhibition, in turn, can suppress the production of anti-apoptotic proteins and promote the apoptotic cascade.

Furthermore, some benzamide derivatives have been identified as inhibitors of tubulin polymerization. mdpi.com Tubulin is a crucial protein for the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.

Another emerging mechanism of action for some benzamide derivatives is the inhibition of ATP-binding cassette (ABC) transporters, such as ABCG2. These transporters are often overexpressed in cancer cells and contribute to multidrug resistance by pumping chemotherapy drugs out of the cells. By inhibiting these transporters, benzamide derivatives can potentially restore the efficacy of conventional anticancer drugs.

Anti-inflammatory Properties

N-substituted benzamides have demonstrated significant anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the transcription factor NF-κB. nih.gov NF-κB plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). By inhibiting NF-κB, these compounds can effectively reduce the production of TNF-α and other inflammatory mediators. nih.gov For example, N-substituted benzamides like metoclopramide (B1676508) and 3-chloroprocainamide have been shown to cause a dose-dependent inhibition of lipopolysaccharide-induced TNF-α production in mice. nih.gov

Investigations into Receptor Binding and Modulation

Applications of 4 Bromo N Butyl 3 Methylbenzamide in Advanced Materials and Catalysis

Role as Synthetic Intermediates in Complex Molecule Synthesis

The molecular architecture of 4-Bromo-N-butyl-3-methylbenzamide makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. Aryl bromides are well-established precursors in a multitude of organic transformations. nih.govresearchgate.net The presence of the bromine atom on the aromatic ring serves as a key functional handle for various cross-coupling reactions.

These reactions are fundamental to modern synthetic chemistry, allowing for the precise construction of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net For instance, the bromo-substituent can readily participate in palladium-catalyzed reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. Such transformations are indispensable for assembling complex molecular scaffolds from simpler precursors. nih.gov The N-butyl and 3-methyl groups can influence the solubility and steric environment of the molecule, which can be advantageous in multi-step synthetic sequences. Furthermore, benzamide (B126) compounds themselves are recognized as useful building blocks for creating a variety of biologically active molecules. mdpi.comnih.gov

Below is a table illustrating the potential synthetic transformations for which this compound could serve as a key intermediate.

Reaction TypeReagents/CatalystPotential Product Class
Suzuki Coupling Arylboronic acid, Pd catalyst, BaseBiaryl compounds
Heck Coupling Alkene, Pd catalyst, BaseSubstituted styrenes
Buchwald-Hartwig Amination Amine, Pd catalyst, BaseN-Aryl amine derivatives
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, BaseAryl alkynes
Ullmann Condensation Alcohol/Phenol, Cu catalyst, BaseDiaryl ethers
Grignard Reagent Formation Magnesium (Mg)Aryl magnesium bromide

This table is illustrative and shows potential reactions based on the known reactivity of aryl bromides.

Ligand Design for Coordination Chemistry

The amide group within this compound possesses lone pairs of electrons on both the oxygen and nitrogen atoms, making it a potential ligand for coordinating with metal ions. asianpubs.org Compounds containing an amide moiety have a demonstrated ability to form stable metal complexes. asianpubs.orgresearchgate.net The coordination can occur through either the amide oxygen, which is generally favored for neutral amide groups, or the nitrogen, particularly after deprotonation. asianpubs.org

The specific structure of this compound offers several features that are attractive for ligand design:

Coordination Site: The amide group provides a primary binding site for metal ions.

Electronic Tuning: The electron-withdrawing bromine atom and the electron-donating methyl group on the benzene (B151609) ring can modulate the electron density at the amide coordination site, thereby influencing the stability and electronic properties of the metal complex.

Steric Control: The N-butyl group introduces steric bulk near the coordination site, which can affect the geometry of the resulting metal complex and its reactivity. nih.gov

Metal complexes incorporating benzamide-derived ligands are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. asianpubs.orgresearchgate.net For this compound, a plausible synthetic route would involve dissolving the compound in a solvent like ethanol (B145695) or a chloroform-ethanol mixture and then adding a solution of a metal chloride or acetate (B1210297) salt (e.g., of Copper(II), Cobalt(II), Nickel(II), or Zinc(II)). asianpubs.org The reaction mixture may be heated under reflux to facilitate the complex formation, followed by crystallization to isolate the product. asianpubs.org

The stoichiometry of the resulting complex (i.e., the ligand-to-metal ratio) and its coordination geometry would depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand itself.

Metal Ion (Example)Potential Stoichiometry (Ligand:Metal)Possible Coordination Geometry
Cu(II) 1:1 or 2:1Square Planar, Distorted Octahedral
Co(II) 2:1Tetrahedral, Octahedral
Ni(II) 2:1Square Planar, Octahedral
Zn(II) 2:1Tetrahedral

This table presents hypothetical examples of metal complexes based on common coordination behavior observed with related amide ligands. asianpubs.orgpharmascholars.com

Metal complexes derived from benzamide ligands have shown promise in catalysis. researchgate.netresearchgate.net For example, certain ruthenium complexes of 2,2′-dithiobisbenzamide have been found to be effective catalysts for the oxidation of benzyl (B1604629) alcohol to benzaldehyde, a reaction for which the free ligand showed no activity. researchgate.net This enhancement in catalytic performance is a common feature of metal-ligand systems, where the metal center acts as the active site and the ligand fine-tunes its reactivity, selectivity, and stability.

Metal complexes of this compound could potentially be explored as catalysts in various organic transformations, including:

Oxidation Reactions: The metal center could catalyze the selective oxidation of alcohols or hydrocarbons.

Cross-Coupling Reactions: The complex could potentially act as a catalyst for reactions like Suzuki or Heck couplings, with the ligand environment influencing efficiency and substrate scope.

Polymerization: Certain transition metal complexes are active catalysts for olefin polymerization, where ligand structure is critical for controlling polymer properties. nih.gov

The substituents on the ligand (bromo, methyl, and butyl groups) would play a crucial role in modulating the catalytic activity by influencing the electronic state of the metal center and controlling access to the active site.

Utilization in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. bohrium.comnih.gov While this compound is a monotopic ligand and thus cannot form a porous framework on its own, it can play other significant roles in MOF synthesis and functionalization.

During MOF synthesis, the final structure that crystallizes from solution can often be influenced by the solvent or additives present in the reaction mixture. These molecules are known as structure-directing agents (SDAs) or phase-directing agents. pnnl.gov Research has shown that N,N-Diethyl-3-methylbenzamide (DEET), a molecule with a similar N-alkyl benzamide structure, can function as a solvent with phase-directing capabilities in MOF synthesis. pharmascholars.com This suggests that this compound could similarly be employed to guide the formation of a specific, desired MOF topology over other possible competing phases. Its ability to coordinate weakly to metal centers or interact with organic linkers via non-covalent interactions could be the basis for this directing effect.

There are two primary ways a monotopic ligand like this compound could be integrated into MOF architectures:

In Functionalized Linkers: While not a linker itself, its structural motif could be incorporated into a di- or tri-topic linker designed for MOF synthesis. For example, a dicarboxylic acid based on the 4-bromo-3-methylbenzamide (B61047) core could be synthesized. A MOF built from such a linker would have the N-butylamide and bromo functionalities projecting into the pores. osti.govmdpi.com This would impart the specific chemical properties of these groups to the internal surface of the MOF, potentially creating specific binding sites for targeted gas separation or serving as a post-synthetically modifiable handle for further functionalization. ekb.eg

Development of Novel Reagents and Catalysts

The chemical scaffold of this compound, featuring a brominated aromatic ring coupled with an N-substituted amide group, presents a versatile platform for the development of specialized reagents and catalysts. While direct research on this specific compound's catalytic applications is not extensively documented in publicly available literature, its structural motifs are present in numerous compounds that play significant roles in modern catalysis, particularly in the realm of cross-coupling reactions. The strategic positioning of the bromo- and N-butyl-3-methylbenzamide moieties allows for its potential use as a precursor or ligand in the synthesis of more complex molecular architectures with tailored catalytic or reactive properties.

The primary route through which compounds structurally similar to this compound contribute to the development of novel reagents is via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these reactions, the carbon-bromine bond serves as a reactive handle for the formation of new carbon-carbon bonds. This allows for the introduction of a wide array of substituents at the 4-position of the benzamide ring, thereby generating new molecules with potentially valuable properties.

A pertinent example can be found in the synthesis and derivatization of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. This compound, which shares the core 4-bromo-3-methylanilide structure with this compound, is utilized as a key intermediate in Suzuki cross-coupling reactions to produce a series of arylated derivatives. The process involves the reaction of the bromo-amide with various aryl boronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. This methodology demonstrates the utility of the bromo-benzamide framework in generating a library of new compounds that can be screened for various applications, including as potential enzyme inhibitors.

The following interactive table details the scope of a Suzuki cross-coupling reaction with a related N-substituted bromo-amide, illustrating the potential for generating diverse molecular structures from a common precursor.

Aryl Boronic Acid Product Yield (%)
4-Methoxyphenylboronic acidN-(3-methyl-4-(4-methoxyphenyl)phenyl)pyrazine-2-carboxamide85
3-Fluorophenylboronic acidN-(4-(3-fluorophenyl)-3-methylphenyl)pyrazine-2-carboxamide72
4-(Trifluoromethyl)phenylboronic acidN-(3-methyl-4-(4-(trifluoromethyl)phenyl)phenyl)pyrazine-2-carboxamide68
Naphthalen-2-ylboronic acidN-(3-methyl-4-(naphthalen-2-yl)phenyl)pyrazine-2-carboxamide60

This table showcases the yields of various derivatives synthesized from a related bromo-amide precursor via a Suzuki cross-coupling reaction, highlighting the versatility of this approach in creating novel chemical entities.

In essence, while this compound may not be a catalyst in itself, its chemical architecture makes it a valuable building block for the synthesis of novel, more complex molecules that can function as specialized reagents or as components of advanced catalytic systems. The true potential of this compound in the realm of advanced materials and catalysis lies in its utility as a versatile and modifiable synthetic platform.

Q & A

Q. What experimental designs are effective for structure-activity relationship (SAR) studies of bioactivity?

  • Answer : Synthesize derivatives with varied substituents (e.g., fluoro, nitro) and test against biological targets (e.g., enzyme inhibition assays). Use X-ray crystallography (e.g., Protein Data Bank structures) to map binding interactions. Pair with molecular dynamics simulations to predict affinity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.